N-[4-(2-Aminopropan-2-YL)phenyl]acetamide
Description
N-[4-(2-Aminopropan-2-yl)phenyl]acetamide is a substituted acetamide derivative featuring a tertiary amine (2-aminopropan-2-yl) group at the para-position of the phenyl ring. This structural motif distinguishes it from simpler acetamides like paracetamol (N-(4-hydroxyphenyl)acetamide) .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-[4-(2-aminopropan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(14)13-10-6-4-9(5-7-10)11(2,3)12/h4-7H,12H2,1-3H3,(H,13,14) |
InChI Key |
PJMGEXOWPCJIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Aminopropan-2-yl)phenyl]acetamide typically involves the reaction of 4-isopropylphenylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Aminopropan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(2-Aminopropan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[4-(2-Aminopropan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Activities
Table 1: Key Structural Analogues and Their Properties
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Hydroxyl vs. Aminopropan Groups: Paracetamol’s 4-hydroxyl group is critical for its COX-2 inhibition and analgesic effects . Replacing this with a 2-aminopropan-2-yl group may shift the mechanism of action, as tertiary amines often enhance blood-brain barrier penetration or interact with amine-sensitive receptors (e.g., NMDA, serotonin receptors).
- Sulfonamide Derivatives: Compounds like 35 (piperazinyl sulfonyl) exhibit enhanced analgesic activity compared to paracetamol, likely due to sulfonamide-mediated interactions with ion channels or enzymes .
- Chalcone Hybrids: The nitrochalcone derivative 6 demonstrates superior antinociceptive potency, attributed to the electron-withdrawing nitro group enhancing electrophilicity and receptor binding .
Electronic and Steric Considerations
- Electron-Withdrawing Groups (EWGs) : Nitro (in 6 ) and sulfonyl (in 35 ) groups decrease electron density on the phenyl ring, stabilizing charge-transfer interactions with biological targets.
- Steric Bulk: The 2-aminopropan-2-yl group in the target compound introduces significant steric hindrance, which may limit binding to flat active sites (e.g., COX enzymes) but improve selectivity for bulkier targets.
Metabolic Stability
- Chlorinated Derivatives: highlights chlorinated acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) as metabolites of paracetamol, suggesting halogenation impacts oxidative metabolism .
Research Findings and Trends
- Analgesic Potency : Sulfonamide and chalcone derivatives (e.g., 35 , 6 ) outperform paracetamol in preclinical models, indicating that strategic substitution enhances activity .
- Synthetic Accessibility : Compounds with sulfamoyl or piperazinyl groups (e.g., 35 , 17 ) require multi-step synthesis, whereas simpler derivatives like paracetamol are commercially scalable .
- Biological Targets : Antimicrobial () and anti-inflammatory () activities are recurrent themes, suggesting acetamides are versatile scaffolds for drug discovery.
Biological Activity
N-[4-(2-Aminopropan-2-YL)phenyl]acetamide, also known as a derivative of phenylacetamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticonvulsant, and potential anticancer effects, supported by relevant data and case studies.
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of N-phenylacetamide exhibit significant antibacterial properties. For instance, a study synthesized various N-phenylacetamide derivatives and evaluated their antibacterial efficacy against multiple bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that certain compounds displayed promising minimum inhibitory concentrations (MICs), suggesting their potential as antibacterial agents.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| A1 | Xoo | 156.7 |
| A2 | Xac | 200.5 |
| A3 | Xoc | 180.0 |
The compound A1 was particularly notable for causing cell membrane rupture in Xoo, as confirmed by scanning electron microscopy (SEM), which illustrated significant morphological changes in bacterial cells upon treatment at varying concentrations .
2. Anticonvulsant Activity
This compound derivatives have also been explored for their anticonvulsant properties. Research involving animal models demonstrated that these compounds could effectively reduce seizure activity. In particular, derivatives were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models.
| Compound | Test Model | Dose (mg/kg) | Protection (%) |
|---|---|---|---|
| 12 | MES | 100 | 80 |
| 19 | PTZ | 300 | 75 |
The study highlighted that several compounds exhibited significant protective effects against seizures, with some derivatives showing delayed onset but prolonged duration of action. The structure-activity relationship (SAR) analysis indicated that modifications to the amine structure could enhance anticonvulsant efficacy .
3. Potential Anticancer Activity
In addition to antibacterial and anticonvulsant activities, this compound has been investigated for its anticancer properties. A thesis highlighted the synthesis of novel derivatives that demonstrated selective growth inhibition of cancer cells while sparing non-tumorigenic cells at specific concentrations.
The following table summarizes the growth inhibition data:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Tumorigenic Cells | 10 |
| Compound B | Non-tumorigenic Cells | >100 |
These findings suggest that certain derivatives may possess selective cytotoxicity against cancerous cells, warranting further investigation into their mechanisms of action and therapeutic potential .
4. Case Studies
Case Study: Antibacterial Efficacy
A recent study synthesized a series of N-phenylacetamide derivatives and evaluated their antibacterial activity against Meloidogyne incognita. The compound showed a mortality rate of 100% at a concentration of 500 μg/mL after 24 hours, indicating strong nematicidal activity .
Case Study: Anticonvulsant Screening
In another research effort, several N-phenylacetamide derivatives were assessed for their anticonvulsant activity using the MES model. The most effective compound exhibited significant protection at doses of 100 mg/kg, demonstrating the potential for these compounds in treating epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
